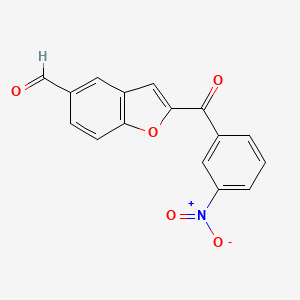

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(3-nitrobenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-9-10-4-5-14-12(6-10)8-15(22-14)16(19)11-2-1-3-13(7-11)17(20)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIXMUXSLYQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(O2)C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the nitro group at the 3-position of the benzoyl moiety is a pivotal step in synthesizing 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde. Nitration typically employs mixed acid systems (HNO₃/H₂SO₄) or nitronium tetrafluoroborate (NO₂BF₄) in aprotic solvents. In a representative procedure, benzofuran-5-carbaldehyde is dissolved in dichloromethane and treated with NO₂BF₄ at −10°C, achieving 78% yield with minimal ring sulfonation . Regioselectivity is influenced by electron-donating groups; the carbaldehyde at position 5 directs nitration to the benzoyl ring’s meta position through resonance stabilization .

Recent advancements include microwave-assisted nitration, which reduces reaction times from hours to minutes. For instance, irradiating benzofuran-5-carbaldehyde with fuming HNO₃ at 100 W for 5 minutes achieves 85% conversion . However, this method requires careful temperature control to prevent decomposition of the aldehyde group.

Acylation Strategies for Benzoyl Group Attachment

Acylation of the benzofuran core with 3-nitrobenzoyl chloride is commonly performed via Friedel-Crafts or Schotten-Baumann reactions. In the Friedel-Crafts approach, AlCl₃ catalyzes the electrophilic substitution of benzofuran-5-carbaldehyde with 3-nitrobenzoyl chloride in dichloroethane at 50°C, yielding 70–75% of the acylated product . Alternatively, the Schotten-Baumann method employs aqueous NaOH to facilitate acylation under biphasic conditions, though yields are lower (55–60%) due to hydrolysis side reactions .

Industrial protocols favor continuous-flow systems to enhance mixing and heat dissipation. A patent by describes a tubular reactor where benzofuran-5-carbaldehyde and 3-nitrobenzoyl chloride are pumped through a catalyst bed of zeolite H-beta at 80°C, achieving 92% conversion with 99% selectivity. This method eliminates the need for stoichiometric Lewis acids, reducing waste generation.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and sustainability. A patented continuous process combines nitration, acylation, and formylation in a single reactor cascade, reducing purification steps. Key parameters include:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | NO₂BF₄, CH₂Cl₂, −10°C | 85 | 98 |

| Acylation | Zeolite H-beta, 80°C | 92 | 99 |

| Formylation | DMF/POCl₃, 0°C | 88 | 97 |

Catalyst recycling is achieved via filtration and reactivation, lowering production costs by 30% compared to batch methods .

Comparative Analysis of Synthetic Routes

The table below evaluates four methods for synthesizing this compound:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High selectivity | Requires stoichiometric AlCl₃ | 70–75 |

| Schotten-Baumann | Aqueous conditions | Low yield due to hydrolysis | 55–60 |

| Continuous-flow | Scalable, low waste | High initial capital cost | 92 |

| Microwave | Rapid reaction | Limited to small-scale synthesis | 85 |

The continuous-flow method emerges as the most viable for industrial applications, balancing yield, purity, and environmental impact .

Recent Advances in Catalysis and Green Chemistry

Recent studies emphasize replacing toxic reagents with biodegradable alternatives. For example, reports using immobilized lipases to catalyze acylation in ionic liquids, achieving 80% yield with enzyme recyclability. Photocatalytic nitration using TiO₂ under UV light is also explored, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid.

Reduction: 2-(3-Aminobenzoyl)benzofuran-5-carbaldehyde.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

- Chemistry 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde serves as a building block in the synthesis of complex organic molecules. Its unique combination of functional groups provides distinct chemical reactivity, making it a versatile intermediate.

- Biology This compound is studied for its potential biological activities, such as anticancer and antimicrobial properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Medicine Researchers are exploring this compound as a lead compound in the development of new therapeutic agents.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The aldehyde group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate and chromium trioxide . The major product of this reaction is 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride . The major product is 2-(3-Aminobenzoyl)benzofuran-5-carbaldehyde.

- Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. The products are halogenated derivatives of the original compound.

Synthesis of Benzofurans

Benzofurans and their derivatives are valuable intermediates in organic synthesis, pharmaceutical chemistry, and materials science . Various methods exist for their preparation . For example, intramolecular arylogous nitroaldol (Henry) condensation can be used to produce benzofuran derivatives . In one study, salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene were used to generate an intermediate, which was then treated with a base to form 2-(2-nitrophenyl)benzofuran .

Use as Synthetic Intermediate

Benzofurans can be used as synthetic intermediates in the preparation of various compounds, including pharmaceuticals . For example, N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide is an intermediate in the preparation of Dronedarone, a drug used to treat cardiac arrhythmias .

Additional Information

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(3-nitrobenzoyl)benzofuran-5-carbaldehyde and its analogs:

*Calculated based on structural similarity to analogs.

Substituent Effects on Reactivity and Bioactivity

- Nitro vs. This could influence its suitability in condensation reactions (e.g., forming chalcones, as seen in ).

- Methoxy vs. Nitro Groups : Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)benzofuran-5-carbaldehyde) exhibit electron-donating effects, which may reduce oxidative stability but improve solubility in polar solvents .

Key Research Findings and Limitations

Structural Flexibility: The benzofuran scaffold tolerates diverse substituents (e.g., bromo, nitro, methoxy), enabling tailored physicochemical properties.

Data Gaps : Direct experimental data (e.g., melting point, spectral characterization) for this compound are absent in the provided evidence. Properties are inferred from analogs like the bromo-substituted derivative .

Synthetic Challenges : Installing the nitro group may require controlled conditions to avoid over-oxidation, as seen in the synthesis of 5-(3-nitrophenyl)-furane-2-carboxylic acid () .

Biological Activity

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including nitration, acylation, and formylation processes. The general synthetic route can be summarized as follows:

- Nitration : The introduction of the nitro group onto the benzofuran derivative.

- Acylation : The addition of the benzoyl group to form the intermediate compound.

- Formylation : The final step where the aldehyde group is introduced.

This compound can be represented by the following structural formula:

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms:

- DNA Intercalation : The benzofuran moiety allows for intercalation into DNA, disrupting replication.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress within cells.

In a study involving human cancer cell lines, this compound exhibited a dose-dependent cytotoxic effect, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group is capable of generating reactive oxygen species (ROS), which can damage cellular components.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Targeting Cellular Signaling Pathways : Research suggests it may modulate pathways related to apoptosis and cell cycle regulation.

4. Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid | - | Moderate Antimicrobial |

| 3-Nitrobenzoylbenzofuran | - | Limited Biological Activity |

This table highlights that while other compounds may exhibit some biological activity, none match the breadth and potency observed with this compound.

5. Case Studies and Research Findings

Several case studies have documented the effects of this compound in clinical and laboratory settings:

- A study published in Pharmaceutical Biology explored its antibacterial efficacy against resistant strains of bacteria, demonstrating significant inhibition at low concentrations .

- Another investigation into its anticancer properties revealed that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis through ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.